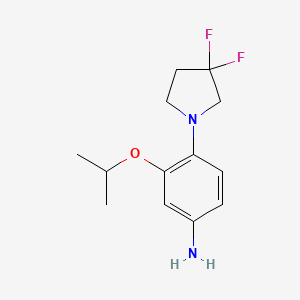
4-(3,3-Difluoropyrrolidin-1-yl)-3-isopropoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,3-Difluoropyrrolidin-1-yl)-3-isopropoxyaniline is an organic compound that features a pyrrolidine ring substituted with two fluorine atoms and an aniline moiety substituted with an isopropoxy group
准备方法
The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-isopropoxyaniline typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Aniline Moiety: The aniline moiety is introduced through a nucleophilic substitution reaction, where the pyrrolidine ring acts as the nucleophile.
Substitution with Isopropoxy Group: The isopropoxy group is introduced via an etherification reaction, typically using isopropyl alcohol and a suitable catalyst.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
4-(3,3-Difluoropyrrolidin-1-yl)-3-isopropoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms or the isopropoxy group can be replaced by other nucleophiles.
Coupling Reactions: The aniline moiety can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
科学研究应用
4-(3,3-Difluoropyrrolidin-1-yl)-3-isopropoxyaniline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders or cancer.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as polymers or liquid crystals.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
作用机制
The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-3-isopropoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and isopropoxy group can enhance its binding affinity and selectivity towards these targets. The exact pathways involved may vary depending on the specific application and target.
相似化合物的比较
Similar compounds to 4-(3,3-Difluoropyrrolidin-1-yl)-3-isopropoxyaniline include:
4-(3,3-Difluoropyrrolidin-1-yl)piperidine: This compound features a piperidine ring instead of an aniline moiety, which may result in different chemical and biological properties.
4-(3,3-Difluoropyrrolidin-1-yl)aniline: This compound lacks the isopropoxy group, which may affect its reactivity and binding affinity.
3-(3,3-Difluoropyrrolidin-1-yl)-4-methoxyaniline: This compound has a methoxy group instead of an isopropoxy group, which may influence its chemical behavior and applications.
属性
分子式 |
C13H18F2N2O |
|---|---|
分子量 |
256.29 g/mol |
IUPAC 名称 |
4-(3,3-difluoropyrrolidin-1-yl)-3-propan-2-yloxyaniline |
InChI |
InChI=1S/C13H18F2N2O/c1-9(2)18-12-7-10(16)3-4-11(12)17-6-5-13(14,15)8-17/h3-4,7,9H,5-6,8,16H2,1-2H3 |
InChI 键 |
LWKAAMWFNZCOLB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=CC(=C1)N)N2CCC(C2)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


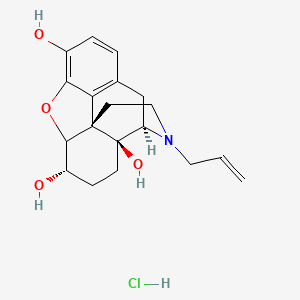
![6-(3-Hydroxypropyl)-2-morpholino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13724840.png)
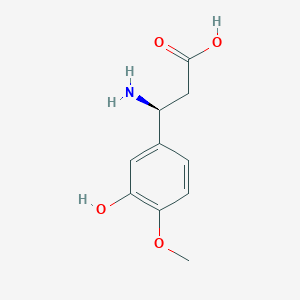
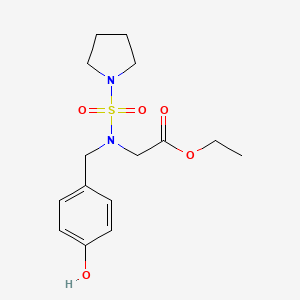

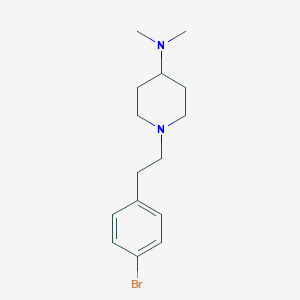

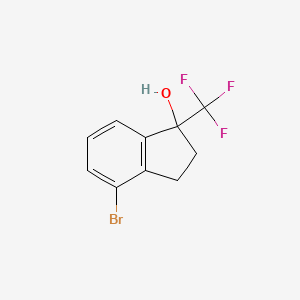
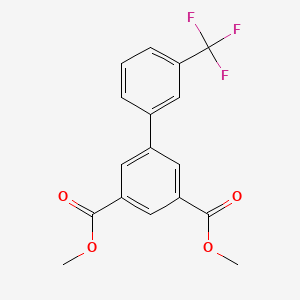
![2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B13724884.png)
![1-(3-Ethanesulfonylpropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724889.png)
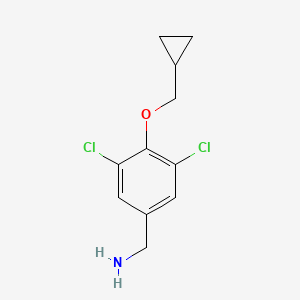

![4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione](/img/structure/B13724897.png)
